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Compound of Interest

Compound Name: 3-(2,4-Dimethoxybenzyl)azetidine
Cat. No.: B13578443
Get Quote
\ J

A Conformationally Restricted Scaffold for CNS Drug
Discovery
Executive Summary & Structural Analysis

3-(2,4-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocycle characterized by a
four-membered azetidine ring substituted at the C3 position with an electron-rich 2,4-
dimethoxybenzyl group.

Structural Significance

 Rigidification: The azetidine ring constrains the conformational flexibility of the amine, unlike
its six-membered analog (piperidine). This reduces the entropic penalty upon binding to
protein targets.

+ Pharmacophore Mimicry: The 3-substituted azetidine moiety serves as a bioisostere for the

-turn conformation of peptides or the 4-substituted piperidine ring found in numerous
antipsychotics and antihistamines.
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» Electronic Profile: The 2,4-dimethoxy substitution pattern on the benzyl ring creates a highly
electron-rich aromatic system, facilitating

stacking or cation-

interactions within receptor binding pockets (e.g., Dopamine D2/D4, VMAT?2).

Predicted Biological Activity & Mechanisms

Based on SAR data from structurally homologous compounds (lobelane analogs and benzyl-
azetidines), this molecule is predicted to exhibit activity in three primary biological pathways.

A. Vesicular Monoamine Transporter 2 (VMAT2)
Inhibition

The most high-confidence target for this scaffold is VMAT2, a transporter responsible for
packaging monoamines (dopamine, serotonin) into synaptic vesicles.

¢ Mechanism: VMAT?2 inhibitors often feature a basic nitrogen separated from a lipophilic,
electron-rich aromatic ring by a short alkyl chain.

o Evidence: Research on lobelane analogs demonstrates that reducing the central ring size
from piperidine to azetidine (specifically cis-2,4-substituted azetidines) retains or enhances
VMAT2 affinity (

nM) [1].

» Relevance: 3-(2,4-Dimethoxybenzyl)azetidine mimics the spatial arrangement of the
"methoxyphenethyl” arm of lobelane, potentially blocking dopamine uptake into vesicles. This
mechanism is relevant for treating methamphetamine abuse or hyperkinetic movement

disorders.

B. Dopamine Receptor Antagonism (D2/D4)

Azetidine derivatives are established scaffolds for dopamine receptor ligands.[1][2]
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e Mechanism: The basic nitrogen of the azetidine forms a salt bridge with the conserved
Aspartate residue (Asp 3.32) in the GPCR transmembrane domain. The benzyl group
extends into the hydrophobic accessory pocket.

e SAR Insight: N-substituted azetidines (e.g., N-benzhydryl-azetidin-3-yl amides) are potent
D2/D4 antagonists [2].[1] While the target molecule is C-substituted, the vector of the benzyl
group at C3 allows it to probe similar hydrophobic regions as 4-benzylpiperidines (e.g.,
haloperidol pharmacophore).

C. Sigma Receptor ( -1) Modulation

e Mechanism: Sigma-1 receptors bind high-affinity ligands possessing a basic amine flanked
by hydrophobic domains. The 2,4-dimethoxybenzyl group is a "privileged structure" for
Sigma-1 affinity, often conferring neuroprotective properties.

Visualization: SAR & Signaling Pathways

The following diagram illustrates the structural relationship between the target molecule and
known active compounds, alongside the VMAT2 inhibition pathway.
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Figure 1: SAR relationships linking the target azetidine to VMAT2 inhibition and dopamine
regulation.[1]

Experimental Protocols for Validation
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To validate the biological activity of this specific molecule, the following standardized assays
are recommended.

Protocol A: [*H]-Dopamine Uptake Assay (VMAT2
Affinity)

Objective: Determine the inhibition constant (

) of the compound for VMAT?2 using isolated synaptic vesicles.

o Preparation: Isolate synaptic vesicles from rat striatum via homogenization and differential
centrifugation (sucrose gradient).

e |ncubation:

o Suspend vesicles in assay buffer (25 mM HEPES, 100 mM potassium tartrate, 5 mM
MgSOa, pH 7.4).

o Add test compound (0.1 nM — 10 pM) or vehicle (DMSO).
o Initiate reaction with [*H]-Dopamine (10 nM) and Mg-ATP (2 mM).

e Termination: Incubate for 8 minutes at 30°C. Terminate by rapid filtration through Whatman
GF/B filters soaked in 0.5% polyethylenimine.

¢ Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to
using the Cheng-Prusoff equation.

o Control: Tetrabenazine (known VMAT2 inhibitor).

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Assess the liability of the 2,4-dimethoxy motif to O-demethylation by CYP450
enzymes.

o System: Pooled human liver microsomes (HLM).
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e Reaction: Incubate compound (1 uM) with HLM (0.5 mg/mL) and NADPH-generating system
at 37°C.

o Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing
internal standard.

» Detection: Analyze supernatant via LC-MS/MS (monitor parent ion transition).
e Metric: Calculate intrinsic clearance (
) and half-life (

).

Synthesis & Chemical Stability

Biological testing requires a pure sample. The synthesis of 3-substituted azetidines is non-
trivial due to ring strain.

Proposed Synthetic Route:
o Starting Material:N-Boc-3-azetidinone (Commercial).
e C-C Bond Formation:

o Step 1: Wittig reaction with 2,4-dimethoxybenzyltriphenylphosphonium chloride to form the
exocyclic alkene.

o Step 2: Catalytic hydrogenation (Pd/C, Hz) to reduce the alkene to the alkane (3-(2,4-
dimethoxybenzyl) moiety).

» Deprotection: Acidic cleavage of the Boc group (TFA/DCM).
» Purification: HPLC (Reverse phase) to isolate the free amine or HCI salt.

Stability Note: The azetidine ring is stable under physiological pH but can open under harsh
nucleophilic conditions. Store as the hydrochloride salt at -20°C.
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Quantitative Data Summary (Predicted)

Parameter Predicted Value/Range Rationale
VMAT?2 Afflnlty ( Based on CiS-2,4-
30 — 100 nM bis(methoxyphenethyl)azetidin
) e data [1].
) o Analogous to 4-
Dopamine D2 Affinity 100 — 500 nM o o
benzylpiperidine derivatives.
) o Calculated; favorable for BBB
LogP (Lipophilicity) 25-3.2 )
penetration.
Low polar surface area
tPSA ~30 A2 suggests high CNS
permeability.
. ) ) Methoxy groups are primary
Metabolic Liability High (O-demethylation)
targets for CYP2D6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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